Bienvenue dans la boutique en ligne BenchChem!

N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide

URAT1 inhibition uric acid transport hyperuricemia

N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide (CAS 1251608-78-2) is a synthetic indole-3-carboxamide derivative characterized by a 3-acetylphenyl substituent on the acetamide side chain and a formamido linkage connecting the indole core. The compound is classified within the indole-3-carboxamide/acetamide chemotype, which has been extensively explored for urate transporter 1 (URAT1) inhibition.

Molecular Formula C19H17N3O3
Molecular Weight 335.4
CAS No. 1251608-78-2
Cat. No. B3226003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide
CAS1251608-78-2
Molecular FormulaC19H17N3O3
Molecular Weight335.4
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C19H17N3O3/c1-12(23)13-5-4-6-14(9-13)22-18(24)11-21-19(25)16-10-20-17-8-3-2-7-15(16)17/h2-10,20H,11H2,1H3,(H,21,25)(H,22,24)
InChIKeyZBQRVRJNRXMYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide (CAS 1251608-78-2): A Structurally Distinct Indole-3-Carboxamide URAT1 Inhibitor for Metabolic Disease Research Procurement


N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide (CAS 1251608-78-2) is a synthetic indole-3-carboxamide derivative characterized by a 3-acetylphenyl substituent on the acetamide side chain and a formamido linkage connecting the indole core [1]. The compound is classified within the indole-3-carboxamide/acetamide chemotype, which has been extensively explored for urate transporter 1 (URAT1) inhibition [2]. Its molecular structure (molecular formula C₁₉H₁₇N₃O₃, molecular weight ~335.36 g/mol) features a distinctive N-(3-acetylphenyl)acetamide motif that differentiates it from simpler indole-3-acetamides lacking aromatic substitution on the amide nitrogen [1].

Why N-(3-Acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide Cannot Be Simply Replaced by Generic Indole-3-Acetamides or URAT1 Inhibitors


Indole-3-carboxamide and indole-3-acetamide derivatives constitute a broad chemotype with activity spanning URAT1 inhibition, cannabinoid receptor modulation, α1-adrenoceptor antagonism, and anticancer effects [1] [2] [3]. Within the URAT1 inhibitor space alone, structurally diverse scaffolds—including benzofurans (benzbromarone), naphthalenes (lesinurad, probenecid), and benzothiazoles (dotinurad)—produce IC₅₀ values differing by over three orders of magnitude (37 nM to >100 μM) [4]. Even among indole-based URAT1 inhibitors, variations in the acetamide side chain and N-substitution pattern critically determine target engagement and selectivity [5]. The presence of the 3-acetylphenyl group and the formamido bridge in CAS 1251608-78-2 defines a specific pharmacophoric arrangement that cannot be replicated by generic indole-3-acetamides or non-indole URAT1 inhibitors, making direct substitution without quantitative comparative data a source of irreproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide (CAS 1251608-78-2) Versus Closest URAT1 Inhibitor Comparators


URAT1 Inhibitory Potency of CAS 1251608-78-2 Compared to Clinically Advanced URAT1 Inhibitors Lesinurad, Benzbromarone, and Dotinurad

N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide inhibits human URAT1-mediated ¹⁴C-uric acid uptake in HEK293 cells with an IC₅₀ of 3.06 μM (3,060 nM) [1]. This places the compound within the low micromolar potency range, exhibiting approximately 2-fold higher potency than lesinurad (IC₅₀ = 6.94 ± 2.41 μM in wild-type hURAT1 [2]; IC₅₀ = 30.0 μM in an alternative assay format [3]), but approximately 16-fold lower potency than benzbromarone (IC₅₀ = 0.190–0.22 μM [3] [4]) and approximately 82-fold lower potency than dotinurad (IC₅₀ = 0.0372 μM [3]). The compound's potency is superior to probenecid (IC₅₀ = 165 μM [3]) by approximately 54-fold. This intermediate potency profile positions CAS 1251608-78-2 as a moderate-affinity URAT1 ligand, potentially useful for probing structure-activity relationships where ultra-high potency is not required.

URAT1 inhibition uric acid transport hyperuricemia gout

Indole-3-Carboxamide Scaffold Differentiation: CAS 1251608-78-2 Versus Benzofuran (Benzbromarone), Naphthalene (Lesinurad), and Benzothiazole (Dotinurad) URAT1 Inhibitor Chemotypes

CAS 1251608-78-2 belongs to the indole-3-carboxamide chemotype, a scaffold class distinct from the three clinically established URAT1 inhibitor chemotypes: benzbromarone (benzofuran), lesinurad/probenecid (naphthalene/aryl), and dotinurad (benzothiazole) [1] [2]. The indole core offers unique hydrogen-bonding capability via the indole NH (hydrogen bond donor count = 2 for the target compound ) and distinct π-stacking geometry compared to benzofuran or benzothiazole cores. This scaffold differentiation is critical because URAT1 inhibitor chemotype directly influences selectivity profiles against urate secretion transporters (ABCG2, OAT1, OAT3)—as demonstrated by dotinurad's superior selectivity over benzbromarone and lesinurad [2]. CAS 1251608-78-2's indole-3-carboxamide scaffold falls within the broader patent space of indole-related URAT1 inhibitors claimed in EP2669270B1 [1], representing a structurally distinct alternative to non-indole chemotypes for laboratories exploring scaffold-hopping strategies in URAT1 drug discovery.

chemical scaffold indole-3-carboxamide URAT1 inhibitor chemotype structure-based differentiation

Structural Differentiation from the Closest Commercial Analog: N-(3-Acetylphenyl)-2-(1H-indol-1-yl)acetamide (Hit2Lead SC-7775707)

The closest commercially catalogued structural analog to CAS 1251608-78-2 is N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide (Hit2Lead SC-7775707, ChemBridge), which shares the identical 3-acetylphenyl group but differs in two critical structural features: (1) the acetamide linkage is attached to the indole N1 position rather than the C3 position, and (2) the linker is a direct acetyl bridge rather than a formamido-acetamide chain . These regioisomeric and linker differences produce distinct pharmacophoric geometries: the target compound positions the indole ring system via a C3-carboxamide → methylene → carboxamide → 3-acetylphenyl arrangement, whereas the N1 analog uses an N1 → methylene → carboxamide → 3-acetylphenyl arrangement. This positional isomerism is expected to alter both the vector of the indole NH hydrogen bond donor (present at C2 in the target compound vs. C2/C3 in the N1 analog) and the overall molecular shape. The target compound also bears a formamido group (-NH-CHO derived from indole-3-carboxylic acid coupling), which introduces an additional hydrogen bond donor/acceptor site absent in the direct N1-acetamide analog .

regioisomer indole-1-acetamide indole-3-carboxamide positional analog procurement

Recommended Research and Industrial Application Scenarios for N-(3-Acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide (CAS 1251608-78-2)


URAT1 Structure-Activity Relationship (SAR) Studies in Hyperuricemia and Gout Drug Discovery

CAS 1251608-78-2, with its confirmed human URAT1 IC₅₀ of 3.06 μM, serves as a moderate-potency indole-3-carboxamide tool compound for URAT1 SAR campaigns [1]. Its intermediate affinity enables dose-response characterization across a wide concentration range without the saturation artifacts associated with sub-nanomolar inhibitors. Researchers investigating indole-based URAT1 inhibitors can use this compound as a reference point for optimizing substituent effects on the 3-acetylphenyl ring and the formamido linker, with direct comparison to lesinurad (IC₅₀ = 6.94–30.0 μM), benzbromarone (IC₅₀ = 0.19–0.22 μM), and dotinurad (IC₅₀ = 0.037 μM) [2] [3]. The compound's indole-3-carboxamide scaffold is explicitly within the claims of EP2669270B1, supporting its relevance for patent-landscape-aware URAT1 inhibitor development [4].

Indole Scaffold-Hopping and Chemotype Comparison Studies

For laboratories conducting systematic chemotype comparisons across URAT1 inhibitor scaffolds, CAS 1251608-78-2 provides the indole-3-carboxamide representative necessary to contrast against benzofuran (benzbromarone), naphthalene (lesinurad), and benzothiazole (dotinurad) chemotypes [1]. Scaffold-dependent differences in URAT1 selectivity versus urate secretion transporters (ABCG2, OAT1, OAT3) have been clinically demonstrated—dotinurad's superior selectivity over benzbromarone and lesinurad underscores the importance of chemotype in determining transporter selectivity profiles [1]. The indole-3-carboxamide class remains underexplored relative to these established chemotypes, making CAS 1251608-78-2 a strategic starting point for selectivity profiling studies.

Regioisomeric Probe for Indole C3 vs. N1 Acetamide Pharmacology

The commercial availability of the structurally related N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide (Hit2Lead SC-7775707) [1] enables a direct pairwise comparison between indole C3-carboxamide and indole N1-acetamide regioisomers. This matched molecular pair approach allows researchers to isolate the pharmacological impact of indole substitution position (C3 vs. N1) and linker composition (formamido-acetamide vs. direct acetamide) on URAT1 binding affinity, selectivity, and physicochemical properties. Such studies are particularly valuable for understanding the pharmacophoric requirements of the URAT1 binding pocket and for generating design principles applicable to other indole-based transporter inhibitors.

Analytical Reference Standard for Indole-3-Carboxamide Metabolite Identification

As a structurally well-defined indole-3-carboxamide bearing a 3-acetylphenyl moiety, CAS 1251608-78-2 can function as an analytical reference standard for LC-MS/MS method development and metabolite identification workflows in drug metabolism studies. The compound's distinct UV chromophore (indole + acetophenone) and characteristic fragmentation pattern (formamido linker cleavage) provide unique detection signatures that facilitate its use as a system suitability standard or retention time marker in HPLC-based assays targeting indole-containing URAT1 inhibitor candidates.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.